N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propionamide
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Overview
Description
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propionamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives. This compound is characterized by the presence of a phenylsulfonyl group attached to a tetrahydroquinoline ring, which is further connected to a propionamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propionamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via the Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through a sulfonylation reaction using phenylsulfonyl chloride and a suitable base, such as triethylamine.
Attachment of the Propionamide Moiety: The final step involves the acylation of the tetrahydroquinoline derivative with propionyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propionamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and signaling pathways.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as proteins and nucleic acids.
Industrial Applications: The compound is explored for its potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propionamide involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylsulfonyl group is known to interact with the active sites of enzymes, leading to inhibition of their activity. This can result in the modulation of various signaling pathways, ultimately affecting cellular processes such as inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(phenylsulfonyl)benzenesulfonamide: A related compound with similar sulfonamide functionality.
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Another sulfonamide derivative with a different core structure.
Uniqueness
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propionamide is unique due to its tetrahydroquinoline core, which imparts distinct chemical and biological properties. This core structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-2-18(21)19-15-11-10-14-7-6-12-20(17(14)13-15)24(22,23)16-8-4-3-5-9-16/h3-5,8-11,13H,2,6-7,12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXVGQHASBSWCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CC=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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